N-Nitroso-4-hydroxy Pyrrolidone
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6N2O3 |
|---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
4-hydroxy-1-nitrosopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-4(8)6(2-3)5-9/h3,7H,1-2H2 |
InChI Key |
CFBRABRMWITCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)N=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Nitroso 4 Hydroxy Pyrrolidone
Precursor Synthesis and Functionalization for N-Nitroso-4-hydroxy Pyrrolidone
The creation of the this compound molecule is fundamentally dependent on the successful synthesis and subsequent functionalization of its core scaffold, 4-hydroxy pyrrolidone.
The 4-hydroxy-2-pyrrolidone (B119327) scaffold is a key intermediate in various chemical syntheses. uitm.edu.my Its molecular formula is C4H7NO2, and it consists of a five-membered lactam ring with a hydroxyl group at the 4-position. ontosight.aiontosight.ai Several synthetic routes to this precursor have been developed, starting from different materials and employing various chemical strategies.
One common method involves the direct modification of a pyrrolidone ring through the introduction of a hydroxyl group using hydroxylating or oxidizing agents. ontosight.aiontosight.ai Another approach utilizes amino acids as the starting material. For instance, a short synthesis has been reported starting from N-Boc-protected amino acids like N-Boc-alanine and N-Boc-valine. uitm.edu.my This process involves a Meldrum's acid-mediated reaction and tetramic acid cyclization to produce 5-substituted pyrrolidine-2,4-diones. uitm.edu.my These intermediates are then subjected to a regioselective reduction using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the desired 4-hydroxy pyrrolidin-2-one derivatives. uitm.edu.my
A distinct pathway involves the ring-closing reaction of 4-amino-3-hydroxybutyric acid derivatives. epo.org This intramolecular cyclization can be performed by heating the derivative in a solvent, though the reaction rate can be slow. epo.org The efficiency of this cyclization can be significantly improved through the addition of a base catalyst, which promotes the reaction to proceed rapidly and with high selectivity. epo.org The starting 4-amino-3-hydroxybutyric acid can be derived from 4-azido-3-hydroxybutyric acid or its esters through reduction. epo.org
Table 1: Comparison of Synthetic Methods for 4-hydroxy Pyrrolidone Scaffolds
| Starting Material | Key Reactions | Reagents/Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| N-Boc-amino acids (e.g., N-Boc-alanine) | Meldrum's acid-mediated reaction, Tetramic acid cyclization, Regioselective reduction | EDC.HCl, DMAP, CH₂Cl₂; then NaBH₄, Methanol | 6-9% | uitm.edu.my |
| 4-amino-3-hydroxybutyric acid ester | Base-catalyzed ring-closing reaction | Base catalyst, Heat | High yield | epo.org |
| Pyrrolidone | Hydroxylation/Oxidation | Hydroxylating or oxidizing agents | Not specified | ontosight.aiontosight.ai |
Once the 4-hydroxy pyrrolidone scaffold is obtained, the final step is the introduction of a nitroso group (-N=O) onto the nitrogen atom of the pyrrolidone ring. This reaction, known as N-nitrosation, converts the secondary amine functionality within the lactam into an N-nitrosamine. researchgate.netsci-hub.se This is a common and well-established transformation for secondary amines. sci-hub.se The general reaction involves treating the 4-hydroxy pyrrolidone with a suitable nitrosating agent under controlled conditions. researchgate.net The lone pair of electrons on the nitrogen atom attacks the electrophilic nitrosonium ion ([NO]⁺) or its carrier, leading to the formation of the N-N bond and yielding this compound. sci-hub.se
Reaction Conditions and Optimization for this compound Synthesis
The successful synthesis of this compound hinges on the careful selection and optimization of reaction conditions. This includes the choice of nitrosating agent, the potential use of catalysts, and methods to maximize yield and ensure the purity of the final product.
A variety of nitrosating agents can be employed to introduce a nitroso group onto a secondary amine. sci-hub.se The choice of agent can influence reaction conditions, efficiency, and selectivity. sci-hub.se
Nitrite (B80452) Salts and Esters: The most traditional method for N-nitrosation involves the use of a nitrite salt, such as sodium nitrite (NaNO₂), in an acidic aqueous medium. sci-hub.secardiff.ac.uk The acid protonates the nitrite ion to form nitrous acid (HNO₂), which then generates the active nitrosating species, dinitrogen trioxide (N₂O₃). researchgate.netsci-hub.se Alkyl nitrites, such as tert-butyl nitrite (TBN), are also effective nitrosating agents and can be used under solvent-free, metal-free, and acid-free conditions, which is advantageous for substrates with sensitive functional groups. researchgate.net
Nitric Oxide: Direct reaction with nitric oxide (NO) gas under superatmospheric pressure is another method for preparing nitrosamines from secondary amines. google.com This process can be carried out at temperatures ranging from below 25°C to 100°C and can result in high conversion and yield. google.com
Other Nitrosating Agents: Other reagents capable of acting as nitrosonium ion carriers include nitrosyl halides (e.g., NOCl) and nitrosonium salts (e.g., NOBF₄). sci-hub.se
The general mechanism for nitrosation of a secondary amine (like 4-hydroxy pyrrolidone) involves the attack of the amine's nitrogen on the electrophilic nitrosating agent, forming a protonated intermediate, which then loses a proton to yield the stable N-nitrosamine. sci-hub.se
Table 2: Common Nitrosation Agents for Secondary Amines
| Nitrosating Agent | Typical Conditions | Mechanism/Active Species | Reference |
|---|---|---|---|
| Sodium Nitrite (NaNO₂) | Acidic (e.g., HCl, H₂SO₄), Aqueous | Formation of HNO₂, then N₂O₃ | sci-hub.secardiff.ac.ukchemicalbook.com |
| tert-Butyl Nitrite (TBN) | Solvent-free, Metal-free, Acid-free | Direct nitrosation | researchgate.net |
| Nitric Oxide (NO) | Superatmospheric pressure, Heat (20-170°C) | Direct reaction with NO | google.com |
For the nitrosation step, yields can be very high. researchgate.net To enhance the yield, factors such as reaction temperature, stoichiometry of reagents, and reaction time must be optimized. For example, in nitrosation using nitric oxide, conversions of 77% and yields of 93.5% have been reported for dimethylamine. google.com
Purity is a critical consideration. For the 4-hydroxy-2-pyrrolidone precursor, purification can be achieved through techniques like recrystallization, which can significantly improve optical purity in the case of chiral molecules. epo.org The final this compound product would likely be purified using standard laboratory techniques such as column chromatography to separate it from unreacted starting material and any by-products. uitm.edu.my The purity of the final compound is essential, especially when it is used as a reference standard for analytical purposes. aquigenbio.com
Alternative Synthetic Routes to this compound and its Analogues
Beyond the direct nitrosation of 4-hydroxypyrrolidone, alternative synthetic strategies can be employed to generate NHPY and its structural analogues. These alternative routes may offer advantages in terms of yield, purity, or the introduction of specific stereochemistry.
One notable approach for creating complex pyrrolidine (B122466) derivatives involves cycloaddition reactions. For instance, the cycloaddition between nitrones and alkenes is a powerful tool for constructing the pyrrolidine ring with a high degree of stereocontrol. A study on the synthesis of enantiopure α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives utilized the reaction of (+) or (-)-menthone-derived nitrones with N-benzyl-3-pyrroline. nih.gov This method successfully created multiple chiral centers in a single step. nih.gov Although not directly applied to NHPY, this strategy could be adapted to produce hydroxylated pyrrolidine precursors for subsequent nitrosation.
Another relevant consideration in the formation of nitrosamines is the potential for their generation from precursor compounds under certain conditions. For example, discussions within the scientific community have highlighted the possible formation of nitrosamines from excipients like Kollidon (polyvinylpyrrolidone). usp.org It is theorized that impurities such as 1-vinylpyrrolidin-2-one could hydrolyze to 4-(vinylamino)butanoic acid, which may then be nitrosated. usp.org This highlights a potential indirect pathway for the formation of N-nitroso-pyrrolidone derivatives.
The table below outlines a conceptual comparison of a direct nitrosation approach with a cycloaddition-based alternative for producing a hydroxylated pyrrolidine precursor.
Table 1: Comparison of Synthetic Approaches to Hydroxylated Pyrrolidine Precursors
| Feature | Direct Nitrosation of Precursor | Cycloaddition-Based Route |
| Starting Materials | 4-Hydroxypyrrolidone, Nitrosating Agent (e.g., NaNO₂) | Alkene, Nitrone |
| Key Transformation | N-Nitrosation | [3+2] Cycloaddition |
| Stereocontrol | Generally not stereospecific | High potential for diastereoselectivity and enantioselectivity |
| Potential Advantages | Simpler, fewer steps | Access to complex analogues, stereochemical control |
| Potential Challenges | Availability of precursor | Complexity of starting materials, multi-step process |
Derivatization Strategies of this compound
Derivatization of this compound can be a valuable strategy for structure-activity relationship studies or for modifying the compound's physical and chemical properties. The primary sites for derivatization on the NHPY molecule are the hydroxyl group and potentially the pyrrolidone ring itself, although modifications to the N-nitroso group are less common due to potential decomposition.
A common derivatization reaction for hydroxyl groups is esterification. By reacting NHPY with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, the corresponding ester can be formed. This would introduce a variety of functional groups, altering properties such as lipophilicity.
Another potential derivatization involves the etherification of the hydroxyl group. This could be achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
The table below provides a summary of potential derivatization strategies for NHPY.
Table 2: Potential Derivatization Strategies for this compound
| Derivatization Strategy | Reagents | Potential Product | Purpose of Derivatization |
| Esterification | Acyl chloride (R-COCl), Base | N-Nitroso-4-(acyloxy)pyrrolidone | Modify lipophilicity, introduce new functional groups |
| Etherification | Alkyl halide (R-X), Strong Base | N-Nitroso-4-(alkoxy)pyrrolidone | Alter polarity and solubility |
| Oxidation | Mild oxidizing agent | N-Nitroso-4-oxopyrrolidone | Introduce a ketone functionality for further reaction |
It is important to note that any derivatization of an N-nitroso compound must be conducted with caution, as these compounds can be sensitive to heat, light, and strong acidic or basic conditions.
Chemical Reactivity and Transformation Pathways of N Nitroso 4 Hydroxy Pyrrolidone
Reactions Involving the N-Nitroso Moiety of N-Nitroso-4-hydroxy Pyrrolidone
The N-nitroso group (-N-N=O) is the most reactive site in the molecule under many conditions and is central to its characteristic chemical transformations.
Denitrosation, the cleavage of the N-NO bond, is a hallmark reaction of N-nitrosamides like this compound. This process can be initiated under various chemical conditions, most notably in acidic environments. Research on the closely related compound, N-nitroso-2-pyrrolidone, reveals that its decomposition in mildly acidic aqueous solutions is subject to general acid catalysis. rsc.org This process involves a rate-limiting protonation of the amide nitrogen, forming an N-conjugate acid intermediate. rsc.org This intermediate is unstable and rapidly partitions, leading to denitrosation through a unimolecular decomposition pathway. rsc.org The reaction can proceed concurrently with deamination, where decomposition of the N-conjugate acid is bimolecular and involves the solvent (water). rsc.org
The efficiency of denitrosation is influenced by the pH and the nature of the acid catalyst present. rsc.org The process is also relevant in analytical methods, such as those using a thermal energy analyzer, which detects nitrosamines by thermally cleaving the N-NO bond and measuring the resulting nitric oxide. researchgate.net
Table 1: Conditions for Chemical Denitrosation
| Condition | Reagents/Catalysts | Mechanism | Primary Product |
| Mildly Acidic | Aqueous Buffer Solutions (e.g., CF₃CO₂H, Cl₂CHCO₂H) | General acid-catalyzed decomposition via an N-conjugate acid intermediate. rsc.org | 4-hydroxy Pyrrolidone |
The N-nitroso group can undergo both oxidation and reduction at the nitrogen center.
Reduction: The reduction of N-nitrosamines is a well-documented transformation. Chemical reducing agents can convert the N-nitroso group into an N-amino group, forming the corresponding hydrazine (B178648) derivative. For instance, studies on similar cyclic N-nitrosamines, such as N-nitroso-1,2,3,4-tetrahydroisoquinoline, have shown that reduction with sodium hydrosulfite successfully yields the N-amino hydrazine without cleaving the nitrogen-nitrogen bond. umich.edu This suggests a similar pathway is feasible for this compound, which would produce N-amino-4-hydroxy pyrrolidone.
Oxidation: The N-nitroso group is relatively stable towards oxidation. However, the hydrazine product resulting from its reduction can be readily oxidized. umich.edu For example, the oxidation of N-amino-1,2,3,4-tetrahydroisoquinoline with mercuric oxide leads to further transformation products. umich.edu In biological systems, metabolic activation of nitrosamines can occur via oxidation, primarily catalyzed by cytochrome P-450 dependent enzymes. portlandpress.comsci-hub.se
Table 2: Oxidation and Reduction Reactions of the N-Nitroso Group
| Transformation | Reagent | Expected Product |
| Reduction | Sodium Hydrosulfite umich.edu | N-Amino-4-hydroxy Pyrrolidone |
| Oxidation (of reduced product) | Mercuric Oxide umich.edu | Various transformation products |
Reactivity with Electrophiles: The most significant electrophilic interaction involves the protonation of the N-nitroso compound. As detailed in the denitrosation section (3.1.1), protonation does not occur at the nitroso oxygen but rather at the amide nitrogen, which is an unusually slow, rate-limiting step. rsc.org This N-conjugate acid is the key intermediate for subsequent decomposition. rsc.org The rate of N-nitrosation, the reverse reaction, is highly dependent on the nitrosating agent, with more electrophilic agents being more effective. sci-hub.se
Reactivity with Nucleophiles: The N-nitroso group's electron-withdrawing nature makes the amide nitrogen less nucleophilic than in the parent amide. The nitrogen lone-pair electrons are delocalized into the N=O bond. sci-hub.se While direct nucleophilic attack on the nitroso nitrogen is not a common pathway, nucleophiles can play a role in the decomposition of the protonated intermediate. In the acid-catalyzed decomposition of N-nitroso-2-pyrrolidone, water acts as a nucleophile in a competing deamination pathway that occurs alongside denitrosation. rsc.org
Reactions Involving the 4-Hydroxyl Group of this compound
The secondary hydroxyl group (-OH) at the 4-position of the pyrrolidone ring offers another site for chemical modification, exhibiting typical alcohol reactivity.
While specific literature detailing the esterification and etherification of this compound is not prominent, the reactions can be predicted based on the standard reactivity of secondary alcohols.
Esterification: The 4-hydroxyl group is expected to undergo esterification with carboxylic acids (under acidic catalysis, e.g., Fischer esterification) or more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. This would result in the formation of a 4-acyloxy derivative.
Etherification: Ether formation could be achieved through reactions like the Williamson ether synthesis. This would first require deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which could then react with an alkyl halide to yield a 4-alkoxy derivative.
Table 3: Predicted Reactions of the 4-Hydroxyl Group
| Reaction Type | Reagents | Expected Product Class |
| Esterification | Carboxylic Acid + Acid Catalyst; or Acyl Chloride/Anhydride (B1165640) + Base | Ester (4-acyloxy-N-nitroso-pyrrolidone) |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., R-Br) | Ether (4-alkoxy-N-nitroso-pyrrolidone) |
Oxidation: The secondary alcohol at the 4-position can be oxidized to the corresponding ketone. This transformation would yield N-Nitroso-4-oxo-pyrrolidone. A variety of standard oxidizing agents for secondary alcohols could potentially be employed, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane (DMP). The choice of reagent would depend on the desired reaction conditions and tolerance of the N-nitroso group.
Reduction: The reduction of a secondary hydroxyl group is not a typical transformation. It would require conversion of the hydroxyl into a good leaving group (e.g., a tosylate) followed by reaction with a hydride reagent like lithium aluminum hydride. However, such strong reducing conditions would likely also reduce the N-nitroso group and the amide carbonyl, making selective reduction at this position challenging.
Table 4: Predicted Oxidation of the 4-Hydroxyl Group
| Transformation | Reagents | Expected Product |
| Oxidation | PCC, Swern Reagents, or DMP | Ketone (N-Nitroso-4-oxo-pyrrolidone) |
Chemical Transformations of the Pyrrolidone Ring System in this compound
The pyrrolidine (B122466) ring in this compound can undergo various transformations that alter its fundamental structure.
While specific studies on the ring-opening and ring-closure reactions of this compound are not extensively documented, related compounds offer insights into potential pathways. For instance, 4-hydroxypyrrolidin-2-ones can undergo Lewis acid-mediated ring-opening when treated with amino acid esters, leading to the formation of hydroxyethylene dipeptides researchwithnj.com. This suggests that under specific catalytic conditions, the pyrrolidone ring of this compound could be susceptible to cleavage.
Electrocyclic reactions, governed by the principles of orbital symmetry, can also lead to ring-opening or ring-closure in 4n+2 pi electron systems under thermal or photochemical conditions. While this is a general principle for conjugated systems, its direct applicability to the saturated pyrrolidone ring would require prior chemical modification to introduce unsaturation.
Furthermore, the electronic properties of substituents on the pyrrolidine ring are known to affect the basicity of the nitrogen atom nih.gov. While the N-nitroso group is electron-withdrawing and reduces the basicity of the pyrrolidine nitrogen, the hydroxyl group, being a sigma-electron-withdrawing but pi-electron-donating group, can have a more complex influence on the electron density distribution within the ring.
Abiotic Degradation Pathways of this compound
Abiotic degradation processes, including photolysis, hydrolysis, and thermal decomposition, are crucial in determining the environmental persistence of this compound.
N-nitrosamines are generally susceptible to photolytic degradation. N-nitrosopyrrolidine (NPYR), a closely related compound, is known to be light-sensitive, especially to UV light researchwithnj.com. It absorbs UV light strongly at wavelengths above 290 nm, making it susceptible to direct photolysis by sunlight. The degradation of NPYR can be enhanced by advanced oxidation processes, such as the combination of ozone and UV light, which generates highly reactive hydroxyl radicals beilstein-journals.org.
The primary photolytic degradation pathway for nitrosamines often involves the cleavage of the N-N bond. For NPYR, the quantum yield for direct UV photolysis has been determined to be 0.3 (± 0.01) beilstein-journals.org. The degradation products can include nitrate (B79036) as a major product, formed through the cleavage of the nitroso group to form a nitric oxide radical, followed by hydrolysis and oxidation beilstein-journals.org. While specific data for this compound is not available, a similar susceptibility to photolytic degradation is expected.
Table 1: Photodegradation Data for Related N-Nitrosamines
| Compound | Conditions | Quantum Yield | Second-order rate constant with OH• (M⁻¹s⁻¹) | Reference |
| N-Nitrosopyrrolidine (NPYR) | UV direct photolysis | 0.3 (± 0.01) | 1.38 (± 0.05) x 10⁹ | beilstein-journals.org |
This table presents data for a related compound due to the lack of specific data for this compound.
N-nitrosopyrrolidine is reported to be relatively resistant to hydrolysis under neutral or alkaline conditions in the dark researchwithnj.com. However, it is less stable in acidic solutions researchwithnj.com. The decomposition of N-nitroso-2-pyrrolidone in mildly acidic aqueous solutions proceeds through concurrent pathways of denitrosation and deamination, with the rate-limiting step being the protonation of the amino nitrogen atom medchemexpress.com. This suggests that the hydrolytic stability of this compound would also be pH-dependent. The presence of the hydroxyl group might influence the rate of hydrolysis by affecting the electron density at the nitrogen atom.
Table 2: Hydrolytic Stability of N-Nitrosopyrrolidine
| Condition | Stability | Reference |
| Neutral or alkaline aqueous solution (dark) | Stable for more than 14 days at room temperature | researchwithnj.com |
| Acidic solution | Slightly less stable | researchwithnj.com |
| Treatment with hydrogen bromide in acetic acid | Can be split | researchwithnj.com |
This table presents data for a related compound due to the lack of specific data for this compound.
When heated to decomposition, N-nitrosamines emit toxic fumes of nitrogen oxides researchwithnj.com. The thermal decomposition of N-nitrosopyrrolidine can lead to the formation of various products. While specific studies on the thermal decomposition of this compound are not available, the thermal decomposition of other nitroso compounds, such as 1-nitroso-2-naphthol (B91326), has been studied. The decomposition of 1-nitroso-2-naphthol is an exothermic process that can be influenced by the heating rate, with faster heating rates leading to a lower onset temperature of decomposition sigmaaldrich.com. The decomposition products can include aliphatic nitro compounds, carbonyl compounds, and amines sigmaaldrich.com. It is plausible that the thermal decomposition of this compound would also yield a complex mixture of products resulting from the cleavage of the N-N bond and fragmentation of the pyrrolidone ring.
Analytical and Spectroscopic Characterization of N Nitroso 4 Hydroxy Pyrrolidone
Chromatographic Separation Techniques for N-Nitroso-4-hydroxy Pyrrolidone
Chromatography is a cornerstone for the isolation and quantification of N-nitroso compounds from complex mixtures. The selection of a specific technique is contingent on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile N-nitroso compounds. nih.govnih.gov For this compound, its polarity, enhanced by the hydroxyl group, makes reversed-phase (RP) HPLC an appropriate method.
Method development typically involves optimizing the separation on a C18 or similar stationary phase. The mobile phase composition is critical for achieving adequate retention and resolution. A mixture of water and an organic modifier like acetonitrile or methanol is commonly used. To improve peak shape and control the ionization state of the molecule, an acid modifier such as formic acid or phosphoric acid is often added to the mobile phase. sielc.com The use of formic acid is particularly advantageous when the HPLC system is coupled to a mass spectrometer. sielc.com Numerous HPLC methods have been developed for the detection of various N-nitrosamine impurities in pharmaceutical products. nih.gov
Below is a table representing a typical set of starting parameters for the HPLC analysis of polar N-nitroso compounds, which would be applicable for this compound.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for polar to moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for tuning elution strength. |
| Gradient | 5% B to 95% B over 20 min | A gradient elution is suitable to ensure the elution of the target analyte while cleaning the column of any less polar contaminants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 230-240 nm or Mass Spectrometry | N-nitroso group has a characteristic UV absorbance. MS provides higher selectivity and sensitivity. |
| Injection Vol. | 10 µL | Standard injection volume for analytical HPLC. |
This interactive table outlines a foundational HPLC method for this compound analysis.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. restek.com The direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation in the injector and column, a common issue for hydroxylated N-nitrosamines. restek.com
To overcome these limitations, derivatization is often employed to convert the polar analyte into a more volatile and thermally stable derivative. A common approach is silylation, where the hydroxyl group is reacted with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (TMS) ether. This procedure reduces the polarity and increases the volatility of the compound, making it more amenable to GC analysis.
GC methods are frequently coupled with mass spectrometry (GC-MS) for highly selective and sensitive detection. restek.com The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase.
The table below details typical GC parameters that could be adapted for the analysis of derivatized this compound.
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-polarity column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temp. | 250 °C | Must be optimized to ensure volatilization without thermal degradation. |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min | A temperature ramp is necessary to elute the derivatized analyte. |
| Detector | Mass Spectrometer (MS) or Thermal Energy Analyzer (TEA) | MS provides structural information, while TEA is highly specific for nitrosamines. |
This interactive table presents a general GC method suitable for the analysis of derivatized this compound.
Thin-Layer Chromatography (TLC) serves as a simple, cost-effective method for the qualitative analysis and purity assessment of this compound. The separation is typically performed on silica gel plates, which act as the stationary phase. nih.gov
The choice of the mobile phase (eluent) is crucial and is determined by the polarity of the analyte. For a polar compound like this compound, a mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent (e.g., methanol) is often effective.
Visualization of the separated spots on the TLC plate can be achieved by several methods. Under UV light at 254 nm, compounds with a UV chromophore may appear as dark spots against a fluorescent background. analyticaltoxicology.com For enhanced sensitivity and specificity for N-nitroso compounds, specific spray reagents can be used. One effective method involves irradiating the plate with UV light to cleave the nitroso group, followed by spraying with a reagent like fluorescamine, which reacts with the resulting secondary amine to produce a fluorescent spot. nih.gov This technique has been successfully applied to the detection of N-nitroso-4-hydroxyproline. nih.gov
Mass Spectrometry for Structural Elucidation of this compound
Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound. It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its unambiguous identification. osti.gov
Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. For N-nitrosamines, EI mass spectra typically show a detectable molecular ion (M+•). osti.govnih.gov A characteristic fragmentation pathway is the loss of the nitroso group (•NO), leading to a prominent fragment ion at M-30. osti.gov Another common fragment observed for many nitrosamines is the NO+ ion at m/z 30. osti.gov For alicyclic nitrosamines, losses of NOH and OH have also been reported. nih.gov The presence of the hydroxyl group in this compound would likely influence the fragmentation, potentially leading to water loss (M-18) or other characteristic fragments.
Chemical Ionization (CI) is a softer ionization technique that typically produces a strong protonated molecule [M+H]+ and less fragmentation than EI. This is useful for confirming the molecular weight of the analyte.
The table below summarizes the expected key ions in the EI mass spectrum of this compound (Molecular Weight: 130.1 g/mol ).
| m/z (mass/charge) | Proposed Fragment | Significance |
| 130 | [M]+• | Molecular Ion |
| 100 | [M - NO]+• | Loss of the nitroso group, characteristic of N-nitrosamines. |
| 113 | [M - OH]+ | Loss of the hydroxyl group. |
| 30 | [NO]+ | Nitrosonium ion, a common fragment for N-nitrosamines. |
This interactive table details the anticipated fragmentation pattern of this compound under Electron Ionization.
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like this compound. It is the most common ionization source used in conjunction with HPLC (LC-MS). ESI can be operated in both positive and negative ion modes. In positive mode, the compound is typically detected as the protonated molecule [M+H]+ (m/z 131.1) or as adducts with sodium [M+Na]+ (m/z 153.1) or potassium [M+K]+. nih.gov In negative ion mode, it may be observed as the deprotonated molecule [M-H]- (m/z 129.1). nih.gov
Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by isolating a precursor ion (e.g., the [M+H]+ ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. acs.org A characteristic fragmentation for protonated N-nitrosamines in MS/MS is the neutral loss of 30 Da (NO) or 31 Da (NOH). This selective fragmentation pathway is often used to develop highly specific and sensitive quantification methods using Multiple Reaction Monitoring (MRM). acs.org High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent and fragment ions, further increasing confidence in the identification. acs.org
Fragmentation Patterns and Isotopic Abundance Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound and for obtaining structural information through fragmentation analysis.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion (M⁺•) peak corresponding to its molecular weight of 130.1 g/mol . The fragmentation of this molecular ion is predicted to follow pathways characteristic of N-nitrosamines and cyclic aliphatic compounds. Key expected fragmentation patterns include:
Loss of the nitroso group (•NO): A common and diagnostic fragmentation for N-nitrosamines is the cleavage of the N-N bond, resulting in the loss of a nitric oxide radical (•NO), which has a mass of 30 Da. This would produce a prominent fragment ion at a mass-to-charge ratio (m/z) of 100.
Loss of a hydroxyl radical (•OH): The presence of the hydroxyl group at the C4 position can lead to the elimination of an •OH radical (17 Da), resulting in a fragment ion at m/z 113.
Ring cleavage: The pyrrolidone ring can undergo various fissions. A common pathway for lactams is the cleavage adjacent to the carbonyl group, which can lead to the loss of carbon monoxide (CO, 28 Da) or other neutral fragments, resulting in a complex fragmentation pattern in the lower mass region of the spectrum.
Isotopic abundance analysis of the molecular ion provides further confirmation of the elemental formula (C₄H₆N₂O₃). The relative intensity of the M+1 peak, which arises from the natural abundance of ¹³C, ¹⁵N, and ²H isotopes, can be calculated. Similarly, the M+2 peak intensity is influenced by the presence of ¹⁸O and combinations of two heavier isotopes. These observed isotopic patterns must match the theoretical distribution for the proposed chemical formula.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Neutral Loss | Predicted m/z |
|---|---|---|
| [M-NO]⁺ | •NO | 100 |
| [M-OH]⁺ | •OH | 113 |
| [M-H₂O]⁺• | H₂O | 112 |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms and their connectivity.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The pyrrolidone ring contains three sets of non-equivalent protons. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent N-nitroso group, the carbonyl group, and the hydroxyl group.
H4 Proton: The proton attached to the carbon bearing the hydroxyl group (C4) is expected to resonate as a multiplet in the range of δ 4.0-4.5 ppm. Its chemical shift is moved downfield due to the deshielding effect of the attached oxygen atom.
H3 Protons: The two protons on the carbon adjacent to the C4-OH group (C3) are diastereotopic. They are expected to appear as distinct multiplets, likely in the δ 2.0-2.8 ppm range. They will show geminal coupling to each other and vicinal coupling to the H4 proton.
H5 Protons: The two protons on the carbon adjacent to the carbonyl group (C5) are also diastereotopic. They are expected to resonate as separate multiplets in the region of δ 3.5-4.0 ppm, shifted downfield due to the influence of the adjacent electron-withdrawing carbonyl group.
The hydroxyl proton (OH) would typically appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-4 (CHOH) | 4.0 - 4.5 | Multiplet (m) |
| H-3 (CH₂) | 2.0 - 2.8 | 2 x Multiplets (m) |
| H-5 (CH₂) | 3.5 - 4.0 | 2 x Multiplets (m) |
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display four distinct signals, corresponding to the four carbon atoms in the molecule.
C2 (Carbonyl Carbon): The carbonyl carbon of the lactam ring is expected to have the most downfield chemical shift, typically in the range of δ 170-178 ppm, due to the strong deshielding effect of the double-bonded oxygen.
C4 (CHOH Carbon): The carbon atom bonded to the hydroxyl group is expected to resonate in the δ 65-75 ppm region.
C5 (CH₂ Carbon): The methylene carbon adjacent to the carbonyl group (C5) is predicted to appear in the δ 45-55 ppm range.
C3 (CH₂ Carbon): The remaining methylene carbon (C3) is expected to be the most upfield of the ring carbons, with a predicted chemical shift in the δ 30-40 ppm range.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | 170 - 178 |
| C-4 (CHOH) | 65 - 75 |
| C-5 (CH₂) | 45 - 55 |
Two-dimensional (2D) NMR experiments would be essential to unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms in this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. Cross-peaks would be expected between the H4 proton and the two H3 protons, and between the H3 and H5 protons if any long-range coupling exists, confirming the sequence of these groups within the five-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the H4 signal to the C4 signal, the H3 signals to the C3 signal, and the H5 signals to the C5 signal. This allows for the definitive assignment of each carbon atom that has attached protons.
Vibrational and Electronic Spectroscopy of this compound
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to the vibration of chemical bonds.
The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure:
O-H Stretch: A strong and broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. The broadness is a result of hydrogen bonding.
C-H Stretch: Absorption bands corresponding to the stretching vibrations of the C-H bonds of the methylene groups on the pyrrolidone ring are expected just below 3000 cm⁻¹.
C=O Stretch (Amide I): A very strong and sharp absorption band is predicted in the range of 1680-1720 cm⁻¹. This band is characteristic of the carbonyl group (C=O) stretching vibration within the five-membered lactam ring.
N-N=O Stretch: The N-nitroso group typically exhibits characteristic stretching vibrations. The N=O stretch is expected to appear as a strong band around 1430-1480 cm⁻¹, and the N-N stretch is anticipated in the 1050-1150 cm⁻¹ region.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond (C-O) of the secondary alcohol is expected to produce a moderate to strong absorption in the 1000-1100 cm⁻¹ range.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (O-H) | Stretch | 3200 - 3600 | Strong, Broad |
| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium |
| Carbonyl (C=O) | Stretch | 1680 - 1720 | Strong, Sharp |
| Nitroso (N=O) | Stretch | 1430 - 1480 | Strong |
| Nitroso (N-N) | Stretch | 1050 - 1150 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
While specific experimental UV-Vis spectra for this compound are not extensively documented in publicly available literature, the electronic transitions can be predicted based on the characteristic absorbance of its primary chromophore, the N-nitroso group (-N=O). N-nitrosamines are known to exhibit distinct absorption bands in the ultraviolet region, which are fundamental for their detection and quantification.
The UV-Vis spectrum of a molecule like this compound is expected to be dominated by two principal electronic transitions associated with the nitrosamine (B1359907) moiety:
n → π* Transition : This is a low-energy transition involving the excitation of a non-bonding electron (from a lone pair on the oxygen or nitrogen atom) to an anti-bonding π* orbital of the N=O double bond. For most N-nitrosamines, this transition results in a weak absorption band in the near-UV region, typically between 330 and 370 nm. nih.gov This absorption is characteristic of the N-nitroso chromophore. sci-hub.st
π → π* Transition : This is a higher-energy transition that involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is generally observed at shorter wavelengths, typically in the far-UV region around 230-250 nm, and results in a much stronger absorption band compared to the n → π* transition.
The presence of the carbonyl group (C=O) in the pyrrolidone ring may introduce additional, weaker n → π* transitions, though these are often obscured by the more intense absorptions of the N-nitroso group. The hydroxyl group (-OH) at the 4-position is an auxochrome and may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and an increase in absorption intensity (hyperchromic effect) due to its electronic interaction with the pyrrolidone ring system.
Below is a summary of the expected electronic transitions for this compound based on data for analogous N-nitrosamines.
| Expected Electronic Transition | Typical Wavelength Range (λmax) | Associated Chromophore | Relative Intensity |
| n → π | 330 - 370 nm | N-Nitroso (-N=O) | Weak |
| π → π | 230 - 250 nm | N-Nitroso (-N=O) | Strong |
This table represents expected values based on the general spectroscopic behavior of N-nitrosamines; specific experimental values for this compound may vary.
X-ray Crystallography and Solid-State Structure of this compound
As of this writing, a definitive single-crystal X-ray structure for this compound has not been reported in the scientific literature. X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.
However, based on the known structures of other N-nitrosamines and pyrrolidone derivatives, a number of key structural features for this compound can be predicted:
Planarity of the N-Nitroso Group : A defining characteristic of N-nitrosamines is the planarity of the Cα-N-(N=O)-Cα' unit. This planarity arises from the significant double bond character of the N-N bond due to delocalization of the nitrogen lone pair electrons into the π-system of the nitroso group. nih.gov This results in a high rotational barrier around the N-N bond. nih.gov
Bond Lengths and Angles : The N-N bond length is expected to be intermediate between a single and a double bond, typically around 1.34 Å, while the N=O bond length is approximately 1.24 Å. nih.gov The bond angles around the central nitrogen atom are expected to be close to 120°, consistent with sp² hybridization.
Pyrrolidone Ring Conformation : The five-membered pyrrolidone ring is not perfectly planar and will likely adopt a puckered conformation, such as an "envelope" or "twist" form, to minimize steric strain. The exact conformation would be influenced by the substituents and crystal packing forces.
Intermolecular Interactions : The presence of the 4-hydroxy group provides a site for strong intermolecular hydrogen bonding, acting as both a hydrogen bond donor (from the -OH) and acceptor (to the oxygen lone pairs). The carbonyl oxygen and the nitroso oxygen are also potential hydrogen bond acceptors. These hydrogen bonds would play a critical role in organizing the molecules into a stable, three-dimensional crystal lattice in the solid state.
The predicted structural parameters are summarized in the table below.
| Structural Parameter | Predicted Value / Feature | Basis of Prediction |
| N-N Bond Length | ~ 1.34 Å | Data from analogous N-nitrosamines nih.gov |
| N=O Bond Length | ~ 1.24 Å | Data from analogous N-nitrosamines nih.gov |
| Cα-N-N=O Moiety | Planar | Known resonance stabilization in N-nitrosamines nih.gov |
| Pyrrolidone Ring | Non-planar (Envelope or Twist) | General stereochemistry of five-membered rings |
| Key Intermolecular Force | Hydrogen Bonding | Presence of -OH group and C=O, N=O groups |
This table contains predicted structural features based on established principles and data from related compounds, pending experimental determination by X-ray crystallography.
No Specific Computational or Theoretical Studies Found for this compound
Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the properties of this compound were identified.
While the field of computational chemistry has extensively investigated various N-nitrosamines due to their classification as a "cohort of concern" for potential carcinogenicity, research has largely focused on simpler, more common nitrosamines or those directly related to pharmaceutical impurities. nih.gov These studies often employ sophisticated methods to understand the metabolic activation and potential risks associated with this class of compounds. nih.govnih.govfrontiersin.org
General computational approaches for N-nitrosamines include:
Quantum Chemical Calculations: These methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to investigate the electronic structure, molecular geometry, and energetic properties of nitrosamines. nih.gov Such calculations are crucial for understanding the mechanisms of their carcinogenic activity, particularly the initial step of α-hydroxylation which is believed to be a key activation pathway. nih.govusp.org
Molecular Dynamics Simulations: These simulations can provide insights into the conformational landscape of nitrosamines and how they interact with their environment, including solvent effects. This is important as the three-dimensional shape of a molecule can significantly influence its biological activity.
However, the application of these specific computational methodologies to this compound has not been documented in the available scientific literature. The existing research tends to focus on parent compounds like N-nitrosopyrrolidine (NPYR) or other hydroxylated derivatives, but not the 4-hydroxy isomer specifically. usp.org
The lack of dedicated research on this compound means that detailed data on its electronic structure, molecular geometry, predicted spectroscopic parameters, conformational analysis, and the influence of solvents on its behavior are not available. Therefore, the creation of a detailed scientific article as requested, complete with data tables and specific research findings, is not possible at this time.
Future computational studies would be necessary to elucidate the specific chemical and physical properties of this compound and to compare them with other well-studied nitrosamines. Such research would be valuable in assessing its potential biological activity and risks.
Computational and Theoretical Studies of N Nitroso 4 Hydroxy Pyrrolidone
Theoretical Predictions of Chemical Reactivity and Reaction Mechanisms for N-Nitroso-4-hydroxy Pyrrolidone
Theoretical studies on N-nitrosamines have been instrumental in elucidating the mechanisms underlying their biological activity. While specific computational data for this compound is limited in publicly accessible literature, general principles derived from studies on related N-nitrosamines, particularly N-nitrosopyrrolidine (NPYR), can be applied to predict its chemical behavior.
The chemical reactivity of N-nitrosamines is largely governed by the N-nitroso group and the substituents on the pyrrolidine (B122466) ring. The hydroxyl group at the 4-position in this compound is expected to influence the electron distribution and steric environment of the molecule, thereby affecting its reactivity compared to the parent NPYR.
One of the most critical reactions of carcinogenic N-nitrosamines is the metabolic activation initiated by cytochrome P450 enzymes. nih.gov This process involves the hydroxylation of the carbon atom alpha to the nitroso group (α-hydroxylation). nih.govacs.org For this compound, there are two α-positions: C2 and C5. Hydroxylation at these sites would lead to the formation of unstable α-hydroxynitrosamines. These intermediates can then undergo spontaneous decomposition to yield reactive electrophilic species, such as diazonium ions, which are capable of alkylating cellular macromolecules like DNA. acs.orgnih.gov
Quantum mechanical calculations, such as those using MINDO/3 and CNDO/2 approximations, have been employed to study the reaction path profiles of nitrosamine (B1359907) hydroxylation. nih.gov These studies suggest that the formation of an α-hydroxynitrosamine is a key step, and its subsequent dissociation can proceed through either a concerted pathway or a two-step mechanism to release the ultimate carcinogenic species. nih.gov
Recent computational work has focused on predicting the likelihood of α-carbon hydroxylation as a crucial step in the metabolic activation of nitrosamines. nih.gov These methods use data from the metabolism of non-nitrosamine xenobiotics to build models that can identify structural features influencing this critical transformation. nih.govacs.org Such models could be applied to this compound to estimate its potential for metabolic activation.
The transition state for α-hydroxylation by cytochrome P450 would involve the interaction of the C-H bond at the α-position with the active oxygen species of the enzyme. The energy barrier associated with this transition state would determine the rate of metabolic activation. The presence of the 4-hydroxy group in this compound could influence the stability of this transition state through electronic effects (e.g., inductive effects) and by potentially altering the binding orientation of the molecule within the enzyme's active site.
Theoretical studies have also investigated the decomposition of the resulting α-hydroxynitrosamine. The transition state for the cleavage of the C-N bond to release the diazonium ion would be another critical point on the potential energy surface. The stability of this transition state would affect the rate at which the ultimate carcinogen is formed.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For this compound, the HOMO is likely to be localized on the N-nitroso group and the nitrogen atom of the pyrrolidine ring, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, would be expected to have significant contributions from the N=O antibonding orbital, making the nitroso nitrogen susceptible to nucleophilic attack.
FMO analysis can also be applied to understand the metabolic activation process. The interaction between the HOMO of this compound and the LUMO of the oxidizing species of cytochrome P450 would be a key factor in the α-hydroxylation reaction.
Structure-Reactivity Relationships within this compound Derivatives (Computational)
Computational studies on a series of N-nitrosamine derivatives have been crucial in establishing quantitative structure-activity relationships (QSAR). nih.govnih.gov These studies aim to correlate the structural features of molecules with their biological activity, such as carcinogenic potency.
For derivatives of this compound, computational methods could be used to explore how modifications to the chemical structure affect reactivity and, by extension, potential carcinogenicity. For instance, altering the substituent at the 4-position or introducing other substituents on the pyrrolidine ring would change the molecule's electronic and steric properties.
A QSAR study on such derivatives would typically involve calculating a range of molecular descriptors, including:
Electronic Descriptors: Atomic charges, dipole moment, HOMO and LUMO energies.
Steric Descriptors: Molecular volume, surface area, and specific shape indices.
Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.
These descriptors can then be used to build a mathematical model that predicts the biological activity of new, untested derivatives. For example, a QSAR model might reveal that electron-withdrawing groups on the pyrrolidine ring decrease the rate of metabolic activation by lowering the HOMO energy, thus reducing carcinogenic potential.
Recent advancements in computational toxicology leverage machine learning and larger datasets to predict the metabolic fate of compounds, including the likelihood of α-carbon hydroxylation. nih.govchemrxiv.org These approaches can identify specific molecular fragments that either activate or deactivate this critical metabolic step. nih.gov By analyzing the structural features of this compound and its derivatives, these models could provide valuable insights into their structure-reactivity relationships.
Below is a hypothetical data table illustrating the types of computational descriptors that would be relevant for a QSAR study of this compound and its derivatives.
| Compound | Substituent at 4-position | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted α-hydroxylation potential |
| N-Nitrosopyrrolidine | -H | -8.5 | 1.2 | 9.7 | 0.56 |
| This compound | -OH | -8.3 | 1.1 | 9.4 | 0.78 |
| N-Nitroso-4-methoxy Pyrrolidone | -OCH3 | -8.2 | 1.1 | 9.3 | Predicted to be higher |
| N-Nitroso-4-fluoro Pyrrolidone | -F | -8.7 | 1.0 | 9.7 | Predicted to be lower |
Note: The values in this table are illustrative and based on general chemical principles and data from related compounds for demonstrative purposes. nih.gov
This type of computational analysis would be invaluable for prioritizing compounds for further experimental testing and for designing safer alternatives by modifying the chemical structure to minimize metabolic activation and subsequent toxicity.
Formation and Presence of N Nitroso 4 Hydroxy Pyrrolidone in Abiotic Chemical Systems
Chemical Precursors and Conditions for N-Nitroso-4-hydroxy Pyrrolidone Formation in Controlled Environments
The principal chemical precursor for the formation of N-Nitroso-4-hydroxy-pyrrolidone is 4-hydroxy-L-proline. The formation of NHPY occurs through the nitrosation of this amino acid. Scientific studies have demonstrated that 4-hydroxyproline (B1632879) can be nitrosated when exposed to nitrogen oxides (NOx). nih.gov
The efficiency of this reaction is dependent on several key factors:
Concentration of Nitrogen Oxides: Higher concentrations of NOx lead to a greater extent of nitrosation. nih.gov
Reaction Time: Longer exposure to nitrosating agents increases the yield of the resulting N-nitroso compound. nih.gov
Air Humidity: The presence of moisture in the environment can facilitate the nitrosation reaction. nih.gov
pH Level: The nitrosation of aqueous solutions of amino acids like 4-hydroxyproline is significantly influenced by pH, with the reaction rate decreasing as the pH increases. nih.gov
These findings from model experiments in controlled laboratory settings provide a fundamental understanding of the chemical conditions that favor the formation of NHPY from its primary precursor.
Occurrence in Abiotic Water Chemistry and Treatment Processes (e.g., disinfection byproducts)
The formation of N-nitrosamines as disinfection byproducts in water and wastewater treatment is a subject of ongoing research. While specific data on the occurrence of N-Nitroso-4-hydroxy-pyrrolidone in treated water is scarce, the potential for its formation exists due to the presence of its precursor, 4-hydroxyproline, in water systems and the use of certain disinfectants.
Studies have shown that precursors for N-nitrosopyrrolidine (NPYR), a related compound, originate from biological waste materials like human urine and feces found in wastewater. rsc.orgresearchgate.net Given that 4-hydroxyproline is a major component of collagen and can be excreted, its presence in wastewater is plausible.
Disinfection processes, particularly those involving chloramination, can lead to the formation of N-nitrosamines. rsc.orgnih.gov Although monochloramine is a more stable disinfectant than chlorine, it can react with amine precursors to form nitrosamines. nih.gov Research has detected N-nitrosopyrrolidine in drinking water samples, confirming that the pyrrolidine (B122466) ring structure can undergo nitrosation during water treatment. nih.gov
Furthermore, a comprehensive analysis of N-nitroso compounds in wastewater treatment plants identified N-nitrosohydroxyproline, a closely related compound to NHPY, in their supplementary data, suggesting that the precursor hydroxyproline (B1673980) is indeed present and can be nitrosated in these systems. nih.gov The development of sensitive analytical methods, such as those using gas chromatography-mass spectrometry (GC/MS) with ammonia (B1221849) positive chemical ionization, has enabled the detection of various N-nitrosamines at very low concentrations (ng/L) in drinking water. nih.gov
Table 2: Analytical Methods for Detecting Nitrosamines in Water
| Analytical Technique | Description | Reference |
| GC/MS with Ammonia Positive Chemical Ionization | A selective and sensitive method for detecting N-nitrosamines at low ng/L concentrations in water. nih.gov | nih.gov |
| Solid Phase Extraction (SPE) followed by GC-MS/MS | EPA Method 521 for the determination of nitrosamines in drinking water. | epa.gov |
| High-Performance Liquid Chromatography with Post-Column UV Photolysis/Griess Reaction | A screening tool for various nitro(so) compounds in water. |
Atmospheric Chemical Transformations and Fate (if applicable to abiotic processes)
The atmospheric chemistry of N-nitroso compounds is complex, involving their formation from precursors, transport, and degradation. While specific studies on the atmospheric fate of N-Nitroso-4-hydroxy-pyrrolidone are not available, general principles of atmospheric N-nitroso compound chemistry can be applied.
N-nitroso compounds can be formed in the atmosphere through photochemical reactions involving gas-phase organic compounds and nitrogen oxides (NOx). nih.gov These compounds can exist in both the gas and particulate phases and are often semivolatile, meaning they can be lost from particles during sampling. acs.org
The primary formation pathway in the atmosphere is believed to be the reaction of secondary amines with nitrous acid (HONO), which is formed from nitrogen dioxide (NO2). The stability of N-nitroso compounds in the atmosphere is limited by photolysis, as they are susceptible to degradation by sunlight.
Given that 4-hydroxyproline can be nitrosated by exposure to nitrogen oxides, it is conceivable that if 4-hydroxyproline or related precursor compounds were to become airborne, they could react with atmospheric NOx to form NHPY. However, the likelihood and significance of this pathway compared to its formation in aqueous environments are not well understood.
Future Research Directions in the Chemistry of N Nitroso 4 Hydroxy Pyrrolidone
Development of Novel and Efficient Synthetic Routes for N-Nitroso-4-hydroxy Pyrrolidone
The development of efficient and stereoselective synthetic methodologies is fundamental to advancing the chemical study of this compound. Current availability often relies on custom synthesis, indicating a need for more established and scalable routes. simsonpharma.com Future research could focus on adapting existing strategies for hydroxylated pyrrolidine (B122466) rings.
One promising approach involves the use of cycloaddition reactions. For instance, enantiopure spiro-fused heterocycles have been synthesized through the cycloaddition of menthone-derived nitrones and N-benzyl-3-pyrroline, which, after further steps, yield enantiopure 4-hydroxy-3-glycinyl-pyrrolidine derivatives. nih.gov Adapting such methodologies could provide a stereocontrolled pathway to the 4-hydroxy pyrrolidine core, which could then be subjected to nitrosation.
Another area of investigation is the potential formation of related nitrosamines from common industrial and pharmaceutical excipients. For example, discussions have arisen around the possibility of 4-(nitroso(vinyl)amino)butanoic acid forming from the hydrolysis and subsequent nitrosation of impurities in polyvinylpyrrolidone (B124986) (PVP), also known as Kollidon. usp.org Research into analogous pathways, where residual precursors in raw materials or solvents like N-methyl-2-pyrrolidone (NMP) could lead to the formation of hydroxylated nitrosamines under specific conditions, represents an important research direction. acs.org
Exploration of Undiscovered Chemical Transformations and Derivatizations
Understanding the reactivity and decomposition of this compound is crucial. Research on related compounds, such as N-nitroso-2-pyrrolidone, provides a strong foundation for predicting its chemical behavior. Studies have shown that N-nitroso-2-pyrrolidone undergoes decomposition through concurrent pathways of denitrosation and deamination in mildly acidic solutions, proceeding through a common N-conjugate acid intermediate. rsc.org In neutral and alkaline conditions, its decomposition is catalyzed by nucleophiles attacking the carbonyl carbon. rsc.org
Future research should investigate whether this compound follows similar decomposition mechanisms. Key research questions include:
How does the hydroxyl group at the C4 position influence the stability of the pyrrolidone ring and the N-nitroso bond?
What are the kinetic and thermodynamic profiles of its decomposition under various pH and temperature conditions?
Can the hydroxyl group be used as a handle for further derivatization, leading to novel chemical entities?
Furthermore, metabolic pathways could offer insights into potential transformations. The parent compound, N-nitrosopyrrolidine (NPYR), is known to be metabolized to N-nitroso-3-hydroxy-pyrrolidine in rats. nih.gov Investigating the metabolic fate of this compound could reveal novel biologically relevant transformation products.
Advancement of Analytical Techniques for Trace Detection and Quantification
The detection and quantification of nitrosamine (B1359907) impurities at trace levels is a significant challenge for regulatory and quality control laboratories. acs.org As such, this compound serves as a critical reference standard for method development and validation. aquigenbio.com The primary future direction in this area is the development of increasingly sensitive, selective, and robust analytical methods. nih.gov
Advanced chromatographic techniques are at the forefront of this effort. Methodologies combining liquid chromatography or gas chromatography with mass spectrometry are essential for achieving the required sensitivity and selectivity. acs.orgnih.gov
| Technique | Advantages | Limitations |
| LC-MS/MS | High sensitivity and selectivity; suitable for a broad range of nitrosamines, including non-volatile ones. nih.govpmda.go.jp | Potential for matrix effects; thermal degradation can occur with certain interfaces like APCI. pmda.go.jp |
| GC-MS/MS | Excellent sensitivity and selectivity for volatile and semi-volatile nitrosamines. nih.govpmda.go.jp | Not suitable for non-volatile nitrosamines; thermally labile compounds may degrade in the injector port. pmda.go.jp |
| UPLC-PDA | Faster analysis times compared to traditional HPLC. researchgate.net | Lower sensitivity compared to mass spectrometry; may not be suitable for trace-level quantification at required limits. pmda.go.jp |
| Capillary Electrophoresis (CE) | High separation efficiency and low sample volume requirements. nih.gov | Can have lower sensitivity and robustness compared to LC-MS for complex matrices. |
Future work will likely focus on optimizing sample preparation techniques to minimize matrix interference and on refining high-resolution mass spectrometry (HRMS) methods to improve identification and quantification accuracy without relying solely on reference standards for every potential analyte. nih.gov
Application of Advanced Computational Models for Enhanced Understanding of Reactivity
Computational chemistry offers a powerful tool to complement experimental studies of this compound. Density Functional Theory (DFT) and other quantum mechanical models can be employed to elucidate reaction mechanisms, predict stability, and understand the electronic factors governing its reactivity.
Future computational research could focus on:
Modeling Decomposition Pathways: Simulating the acid-catalyzed (denitrosation/deamination) and base-catalyzed hydrolysis pathways, analogous to those studied for N-nitroso-2-pyrrolidone, could identify transition states and activation energies. rsc.orgrsc.org This would provide a molecular-level understanding of the role the hydroxyl group plays in the compound's stability.
Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra can aid in the identification and characterization of the compound and its transformation products.
Investigating Intermolecular Interactions: Modeling the interaction of this compound with solvents and other molecules can help predict its behavior in complex chemical systems, such as pharmaceutical formulations.
These computational insights can guide experimental design, saving time and resources in the laboratory while providing a deeper understanding of the molecule's intrinsic chemical nature.
Integration of this compound Chemistry with Broader Chemical Systems
The chemistry of this compound does not exist in isolation. Future research should aim to understand its role within larger, more complex systems.
Pharmaceutical Science: As a potential impurity, its formation pathways from excipients like polyvinylpyrrolidone (PVP) or solvents need to be understood to ensure the safety and quality of drug products. usp.org Its chemistry is directly integrated with formulation development, stability testing, and manufacturing process control.
Medicinal Chemistry: The 4-hydroxy pyrrolidine scaffold is a component of various biologically active molecules. nih.gov Research into the nitrosation of such pharmaceutical agents or their precursors is a critical area that links synthetic chemistry with drug safety and metabolism.
Environmental and Food Chemistry: Investigating the potential formation of this compound from precursors in food or during water treatment processes is another important avenue, connecting its fundamental chemistry to public health and environmental science.
By studying this molecule within the context of these broader systems, the scientific community can better anticipate its potential occurrence, understand its stability, and manage its presence effectively.
Q & A
Q. What safety protocols are critical when handling N-Nitroso-4-hydroxy Pyrrolidone in laboratory settings?
Researchers must adhere to strict personal protective equipment (PPE) guidelines, including chemical-resistant gloves (tested against EN 374 standards), eye protection, and lab coats. Ensure adequate ventilation (e.g., fume hoods) to minimize inhalation risks. In case of skin contact, immediately wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Store the compound in sealed, labeled containers away from heat and moisture to prevent decomposition .
Q. Which analytical techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for structural confirmation and purity assessment. Mass spectrometry (MS) can identify degradation products or impurities. Calibration with certified reference standards (e.g., terbutaline-d9 or adamantanamine hydrochloride analogs) improves accuracy, as highlighted in protocols for related nitroso compounds .
Q. How should stability studies be designed to assess this compound under varying storage conditions?
Conduct accelerated stability testing by exposing the compound to controlled temperatures (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light. Monitor degradation via HPLC-MS at regular intervals. Compare results against baseline stability data from structurally similar nitrosamines, such as N-Nitrosopyrrolidine (CAS 930-55-2), which decomposes under heat to release toxic gases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
SAR analysis should focus on modifying substituents (e.g., hydroxyl groups, nitroso positions) to enhance target binding or reduce toxicity. For example, in pyrrolidone derivatives, replacing the methyl group with a hydroxyl moiety improved apoptosis induction in lymphoma cells. Use computational modeling (e.g., molecular docking) to predict interactions with biological targets, followed by in vitro validation via RT-qPCR and Western blotting .
Q. What experimental strategies resolve contradictions in reported cytotoxic effects of this compound across studies?
Discrepancies may arise from differences in cell lines, exposure durations, or metabolite profiles. Standardize assays using identical cell models (e.g., HeLa or diffuse large B-cell lymphoma cells) and control for variables like oxygen tension. Cross-validate findings with orthogonal methods, such as flow cytometry for ROS detection and mitochondrial membrane potential assays, as demonstrated in mechanistic studies of related compounds .
Q. How can researchers identify and quantify degradation products of this compound in biological systems?
Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. For example, track nitroso group cleavage products using protocols developed for N-Nitrosopyrrolidine, which generates pyrrolidine and nitric oxide under acidic conditions. Validate methods using in vitro models (e.g., simulated gastric fluid) to mimic metabolic pathways .
Q. What mechanistic insights explain the genotoxic potential of this compound?
The compound likely induces DNA alkylation via reactive intermediates (e.g., diazonium ions). Assess genotoxicity using Ames tests with Salmonella strains (TA98, TA100) and comet assays in mammalian cells. Compare results to structurally similar nitrosamines, which are known to form DNA adducts (e.g., O⁶-methylguanine) linked to mutagenesis .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate findings from heterogeneous studies. Prioritize studies with robust controls and standardized dosing.
- Experimental Design : Incorporate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address gaps in toxicological or pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
